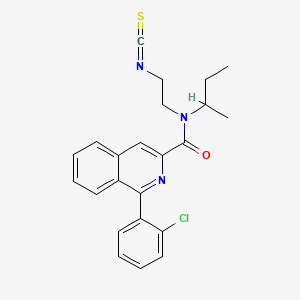
N-butan-2-yl-1-(2-chlorophenyl)-N-(2-isothiocyanatoethyl)isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ahn 070 is a biochemical.
Scientific Research Applications
Synthesis and Characterization :
- Rahman et al. (2002) described the synthesis of structurally related analogues to this compound, specifically focusing on a palladium-mediated carbonylation process using carbon monoxide, 1-(2-chlorophenyl)isoquinolin-3-yl triflate, and various amines (Rahman, Kihlberg, & Långström, 2002).
- Desai, Shihora, and Moradia (2007) explored the preparation of derivatives of a structurally similar compound, N-tert-Butyldecahydro-3-isoquinoline carboxamide, highlighting its significance in medicinal chemistry (Desai, Shihora, & Moradia, 2007).
- Yu et al. (2008) conducted research on isoquinoline carboxamide derivatives, including PK11195, showing strong and selective binding to the peripheral benzodiazepine receptor (PBR), and developed fluorine-18 radiolabeling for PET imaging (Yu, Wang, Voll, Miller, & Goodman, 2008).
Potential Therapeutic Applications :
- Torres et al. (1999) investigated the anti-inflammatory effects of 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, demonstrating its in vivo anti-inflammatory properties (Torres, Nardi, Ferrara, Ribeiro-do-valle, & Farges, 1999).
- Norman et al. (1996) synthesized heterocyclic analogues of 1192U90, which included isoquinoline-3-carboxamides, and evaluated them as potential antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).
Radiopharmaceutical Applications :
- Luoto et al. (2010) assessed the human radiation dosimetry of Carbon-11 labeled N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide ([11C]PK11195) for PET imaging, providing insights into its effective dose and metabolism in humans (Luoto, Laitinen, Suilamo, Någren, & Roivainen, 2010).
Chemical Analysis and Detection :
- De vos et al. (1999) developed a high-performance liquid chromatographic method for determining 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide in mouse and human plasma, crucial for pharmacokinetic studies (De vos, Dumont, Santens, Slegers, Dierckx, & De Reuck, 1999).
properties
CAS RN |
109960-13-6 |
|---|---|
Product Name |
N-butan-2-yl-1-(2-chlorophenyl)-N-(2-isothiocyanatoethyl)isoquinoline-3-carboxamide |
Molecular Formula |
C23H22ClN3OS |
Molecular Weight |
424 g/mol |
IUPAC Name |
N-butan-2-yl-1-(2-chlorophenyl)-N-(2-isothiocyanatoethyl)isoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3OS/c1-3-16(2)27(13-12-25-15-29)23(28)21-14-17-8-4-5-9-18(17)22(26-21)19-10-6-7-11-20(19)24/h4-11,14,16H,3,12-13H2,1-2H3 |
InChI Key |
GYLZUFACRMEFHA-UHFFFAOYSA-N |
SMILES |
CCC(C)N(CCN=C=S)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Canonical SMILES |
CCC(C)N(CCN=C=S)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(2-chlorophenyl)-N-ethylisothiocynato-N-(1-methylpropyl)-3-isoquinolinecarboxamide AHN 070 AHN 070, (R)-isomer AHN 070, (S)-isomer AHN-070 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



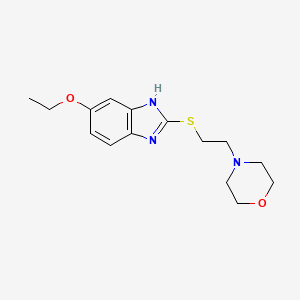
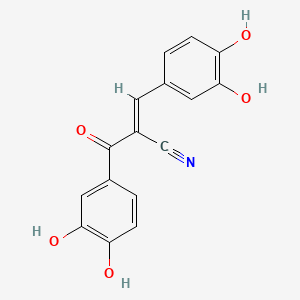
![ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate](/img/structure/B1666633.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B1666636.png)
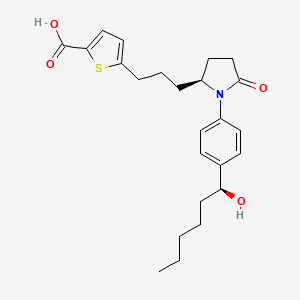
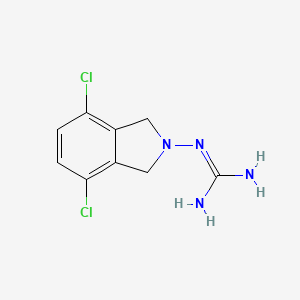
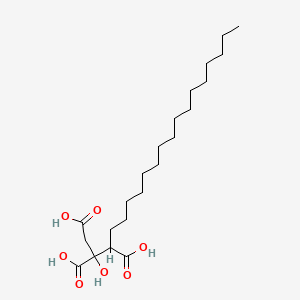
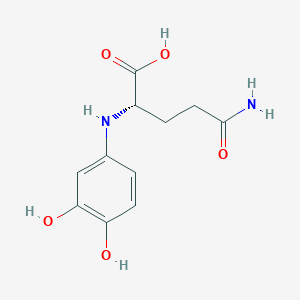
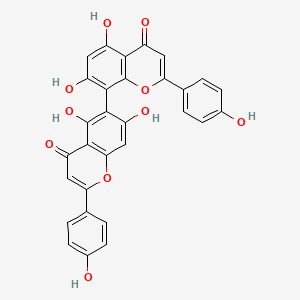
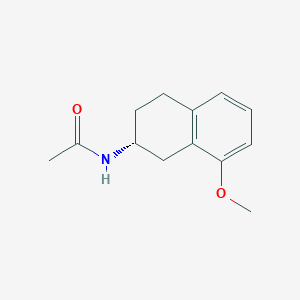
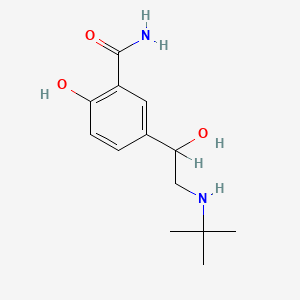
![5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B1666650.png)

